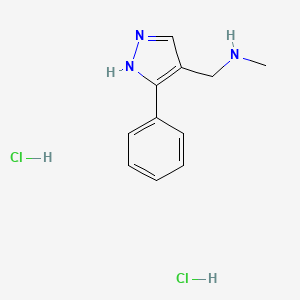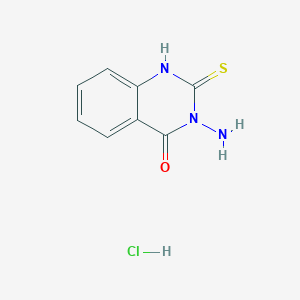
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N4O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a pyridin-3-ylmethyl substituent at the nitrogen atom of the pyridin-2-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride typically involves the nitration of pyridin-2-amine followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the following steps:
Nitration: Pyridin-2-amine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated product is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Purification: The crude product is purified by recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Coupling: Palladium catalysts, boronic acids (for Suzuki coupling), alkenes (for Heck coupling).
Major Products
Reduction: 5-Amino-N-(pyridin-3-ylmethyl)pyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex biaryl or alkene derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-aminopyridine: Lacks the pyridin-3-ylmethyl substituent.
3-Nitro-N-(pyridin-2-ylmethyl)pyridin-2-amine: Similar structure but with different substitution pattern.
5-Amino-N-(pyridin-3-ylmethyl)pyridin-2-amine: Reduced form of the compound.
Uniqueness
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine dihydrochloride is unique due to the presence of both the nitro group and the pyridin-3-ylmethyl substituent, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2.2ClH/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9;;/h1-6,8H,7H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBPMNTZORHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)








![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
